![molecular formula C16H20Cl4N6O4S B2921496 Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid CAS No. 16125-89-6](/img/structure/B2921496.png)
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid is a chemical compound with the molecular formula C16H20Cl4N6O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid typically involves the reaction of 3,4-dichlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. This intermediate is then treated with sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds .
Scientific Research Applications
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of certain diseases
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid involves its interaction with specific molecular targets. It can bind to certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), hydrochloride
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), nitrate
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), phosphate
Uniqueness
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid is unique due to its specific chemical structure and the presence of sulfuric acid, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl2N3.H2O4S/c2*9-6-2-1-5(3-7(6)10)4-13-8(11)12;1-5(2,3)4/h2*1-3H,4H2,(H4,11,12,13);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDGBWAOBXRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
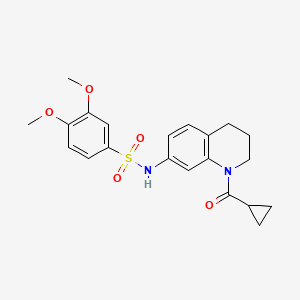
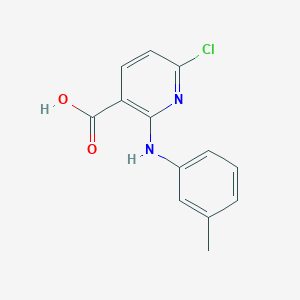
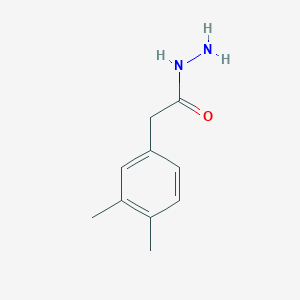

![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2921420.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2921421.png)
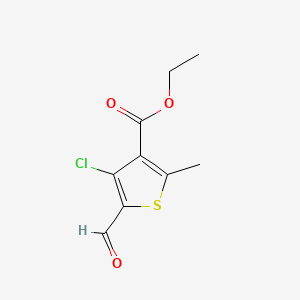
![2-butyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)

![3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921430.png)
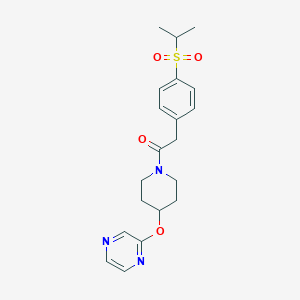
![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2921436.png)
